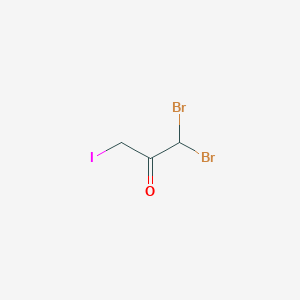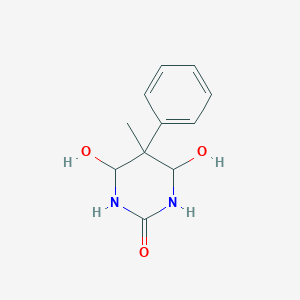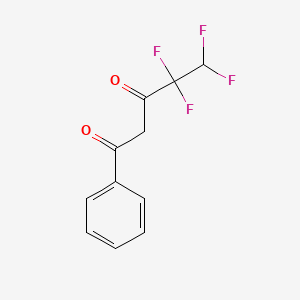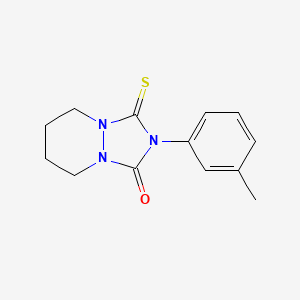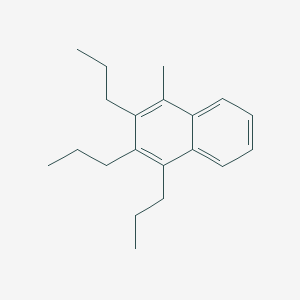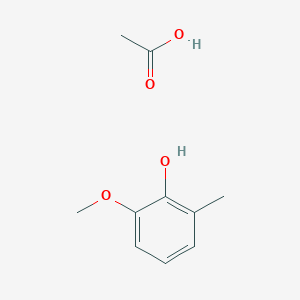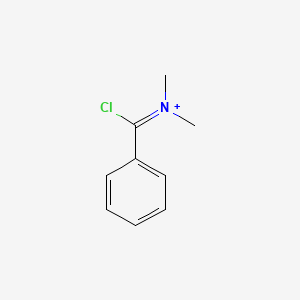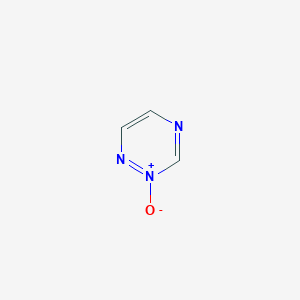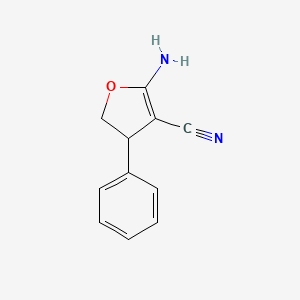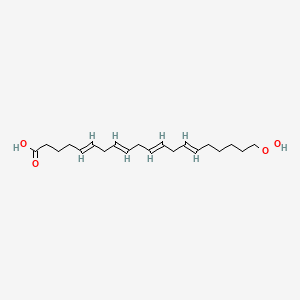![molecular formula C8H17LiSe B14601374 Lithium, [1-(methylseleno)heptyl]- CAS No. 59345-55-0](/img/structure/B14601374.png)
Lithium, [1-(methylseleno)heptyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [1-(methylseleno)heptyl]-: is a chemical compound with the molecular formula C₈H₁₇LiSe It is a lithium salt of an organoselenium compound, where a methylseleno group is attached to a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [1-(methylseleno)heptyl]- typically involves the reaction of 1-(methylseleno)heptane with a lithium reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 1-(methylseleno)heptane: This can be synthesized by reacting heptyl bromide with methylselenol in the presence of a base such as sodium hydride.
Lithiation: The 1-(methylseleno)heptane is then treated with a lithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of Lithium, [1-(methylseleno)heptyl]- would follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Lithium, [1-(methylseleno)heptyl]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The lithium atom can be substituted with other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles can be used to substitute the lithium atom, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: New organoselenium compounds with different functional groups.
Scientific Research Applications
Chemistry: Lithium, [1-(methylseleno)heptyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology: In biological research, organoselenium compounds are studied for their potential antioxidant properties and their role in redox biology. Lithium, [1-(methylseleno)heptyl]- could be used to investigate these properties.
Medicine: Organoselenium compounds have shown promise in medicinal chemistry for their potential therapeutic effects, including anticancer and antimicrobial activities. Lithium, [1-(methylseleno)heptyl]- may be explored for similar applications.
Industry: In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. Lithium, [1-(methylseleno)heptyl]- could be utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium, [1-(methylseleno)heptyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Lithium selenide (Li₂Se): A simple binary compound of lithium and selenium.
Selenomethionine: A naturally occurring amino acid containing selenium.
Comparison:
Lithium, [1-(methylseleno)heptyl]-: is unique due to its specific structure, combining a lithium cation with an organoselenium anion. This gives it distinct chemical properties compared to simpler selenium compounds like lithium selenide.
Selenocysteine and selenomethionine: are biologically relevant selenium compounds, whereas Lithium, [1-(methylseleno)heptyl]- is primarily of interest in synthetic and industrial chemistry.
Properties
CAS No. |
59345-55-0 |
|---|---|
Molecular Formula |
C8H17LiSe |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
lithium;1-methylselanylheptane |
InChI |
InChI=1S/C8H17Se.Li/c1-3-4-5-6-7-8-9-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI Key |
FTFIQBAGUABHGO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC[CH-][Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
